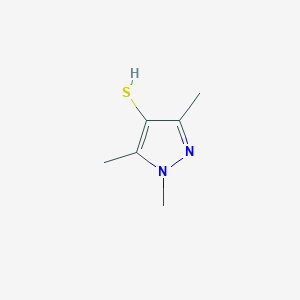

1,3,5-Trimethyl-1h-pyrazole-4-thiol

Description

Significance of Pyrazoles in Heterocyclic Chemistry

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netchim.it This structural motif imparts a unique combination of chemical properties that has made pyrazoles and their derivatives cornerstones of heterocyclic chemistry. dntb.gov.uamdpi.com The pyrazole (B372694) scaffold is found in a vast array of molecules with significant applications in medicinal chemistry, agrochemicals, and materials science. nih.gov In the pharmaceutical industry, pyrazole-based compounds have been developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. mdpi.comglobalresearchonline.net Their utility in agriculture is demonstrated by their use as herbicides, insecticides, and fungicides. nih.gov Furthermore, the electronic properties of the pyrazole ring make it a valuable component in the design of functional materials such as dyes and fluorescent probes. mdpi.com

Overview of Pyrazole Derivatives: Structure and Reactivity

The pyrazole ring is an aromatic system, a characteristic that contributes to its relative stability. globalresearchonline.net It possesses both a weakly acidic pyrrole-like NH group and a weakly basic pyridine-like nitrogen atom. chim.it This dual nature allows for a variety of chemical transformations. The substitution pattern on the pyrazole ring plays a critical role in determining its chemical and biological properties. researchgate.net

Specific Interest in 4-Substituted Pyrazoles and Thiol Functionality

Given that the C4 position is the most reactive site for electrophilic substitution, the synthesis and study of 4-substituted pyrazoles have garnered considerable interest. globalresearchonline.netnih.gov Introducing substituents at this position can modulate the electronic and steric properties of the entire molecule, leading to new applications. For instance, some 4-substituted pyrazoles have been investigated for their potential as estrogen receptor ligands. nih.gov

The incorporation of a thiol (-SH) group, also known as a sulfhydryl group, into organic molecules introduces another layer of chemical reactivity and potential for biological interaction. wikipedia.org Thiols are known for their ability to form complexes with metal ions and to participate in redox reactions. wikipedia.org In the context of pyrazoles, the introduction of a thiol group can lead to compounds with interesting biological activities. beilstein-journals.org Pyrazoles containing sulfur atoms have been explored for their potential as drugs.

Contextualization of 1,3,5-Trimethyl-1H-Pyrazole-4-Thiol within Pyrazole Chemistry

The compound this compound represents a specific convergence of the structural features discussed above. Its properties and potential applications are defined by the interplay between the pyrazole core, the three methyl substituents, and the thiol group at the C4 position.

Methyl groups are common substituents in pyrazole chemistry and can significantly impact a molecule's properties. dntb.gov.uaresearchgate.net The presence of methyl groups can influence the lipophilicity, solubility, and metabolic stability of a compound. researchgate.net From a steric perspective, methyl groups can affect the conformation of the molecule and its ability to interact with biological targets. researchgate.net

In the case of this compound, the methyl group at the N1 position prevents tautomerism, locking the structure into a single isomeric form. The methyl groups at C3 and C5 can influence the electronic environment of the pyrazole ring and may contribute to specific binding interactions in a biological context. For example, in some enzyme inhibitors, methyl groups on the pyrazole ring have been shown to be crucial for potency and selectivity. nih.gov The collective effect of these three methyl groups defines the specific steric and electronic landscape of the pyrazole core in this particular molecule.

The placement of a thiol group at the C4 position of the pyrazole ring is a key feature of this compound. As previously noted, the C4 position is the most nucleophilic carbon in the pyrazole ring, making it a prime location for functionalization. The introduction of a thiol group at this position creates a molecule with a reactive handle for further synthetic modifications. The thiol group can be oxidized or can react with electrophiles, allowing for the creation of a diverse library of derivative compounds. beilstein-journals.org

The thiol moiety itself can be a critical pharmacophore, capable of interacting with biological targets through hydrogen bonding or by coordinating with metal ions in enzyme active sites. The synthesis of C4-thiocyanated pyrazoles, which can be converted to the corresponding thiols, highlights the interest in introducing sulfur-containing functionalities at this specific position. beilstein-journals.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

1,3,5-trimethylpyrazole-4-thiol |

InChI |

InChI=1S/C6H10N2S/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 |

InChI Key |

LYWWXXMIUHFRTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)S |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis provides the definitive evidence required for structural confirmation and a deeper understanding of the molecule's electronic and vibrational properties.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns, a complete picture of the atomic connectivity can be assembled.

The proton NMR spectrum of 1,3,5-trimethyl-1H-pyrazole-4-thiol is expected to show four distinct signals, corresponding to the three methyl groups and the thiol proton. In the absence of a proton at the C4 position, which is present in its parent compound 1,3,5-trimethylpyrazole (B15565), a characteristic signal for the thiol proton (S-H) is anticipated. spectrabase.com

The chemical shifts of the methyl protons are influenced by their position on the pyrazole (B372694) ring and the electronic effect of the adjacent thiol group. The N-methyl group (N1-CH₃) is typically found further downfield due to the direct attachment to the electronegative nitrogen atom. The methyl groups at C3 and C5 are in different electronic environments, leading to separate signals. The introduction of the thiol group at C4 is expected to cause minor shifts in these methyl proton resonances compared to 1,3,5-trimethylpyrazole. spectrabase.com The thiol proton itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-CH₃ | ~3.6 | Singlet | Expected downfield due to proximity to nitrogen. |

| C5-CH₃ | ~2.2 | Singlet | Positioned adjacent to the substituted C4. |

| C3-CH₃ | ~2.1 | Singlet | |

| S-H | 1.0 - 4.0 | Broad Singlet | Chemical shift is variable; may exchange with D₂O. |

| Predicted values are based on analysis of 1,3,5-trimethylpyrazole and general thiol characteristics. |

The ¹³C NMR spectrum provides crucial information about the carbon framework. For this compound, six distinct carbon signals are expected: three for the methyl groups and three for the pyrazole ring carbons (C3, C4, and C5).

The chemical shifts are determined by the hybridization and electronic environment of each carbon atom. The C3 and C5 carbons, being part of a double bond and attached to nitrogen, will resonate at a lower field (higher ppm) than the C4 carbon. The carbon atom directly bonded to the sulfur of the thiol group (C4) will have a unique chemical shift influenced by the heteroatom. The three methyl carbons will appear at a higher field (lower ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~148 | Ring carbon adjacent to two nitrogen atoms. |

| C5 | ~139 | Ring carbon adjacent to one nitrogen atom. |

| C4 | ~110 | Ring carbon bonded to the thiol group. |

| N1-CH₃ | ~35 | Methyl carbon on the nitrogen atom. |

| C5-CH₃ | ~13 | Methyl carbon at position 5. |

| C3-CH₃ | ~11 | Methyl carbon at position 3. |

| Predicted values are based on analysis of substituted pyrazole derivatives. rsc.orgresearchgate.net |

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. In this compound, the two nitrogen atoms, N1 and N2, are in chemically non-equivalent environments. N1 is a pyrrole-type nitrogen bonded to a methyl group, while N2 is a pyridine-type nitrogen situated between two carbon atoms. Consequently, two distinct signals would be expected in the ¹⁵N NMR spectrum. The specific chemical shifts would require experimental measurement or high-level computational modeling for accurate assignment.

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be distinguished by the presence of a weak absorption band for the S-H stretch. This is a key diagnostic peak that differentiates it from analogs like 1,3,5-trimethyl-1H-pyrazol-4-amine, which exhibits characteristic N-H stretching bands at higher frequencies (typically 3300-3500 cm⁻¹). nist.gov

Other expected absorptions include C-H stretching vibrations from the methyl groups, and a series of complex bands corresponding to the C=C and C=N stretching of the pyrazole ring.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium-Strong |

| S-H Stretch | 2550 - 2600 | Weak |

| C=N Stretch (Ring) | 1550 - 1620 | Medium |

| C=C Stretch (Ring) | 1450 - 1520 | Medium-Variable |

| C-H Bend (Methyl) | 1375 - 1450 | Medium |

| Predictions are based on standard functional group frequencies and comparison with related pyrazole structures. nist.gov |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of its molecular weight and formula. For this compound (C₆H₁₀N₂S), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass with high precision, which can definitively confirm the elemental composition. The fragmentation pattern in the mass spectrum would offer further structural clues, likely involving the loss of methyl groups or cleavage of the pyrazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight (Nominal) | 142 |

| Exact Mass (Monoisotopic) | 142.056469 |

| Expected [M]⁺ Peak (m/z) | 142 |

| Possible Major Fragments (m/z) | 127 ([M-CH₃]⁺), 109 ([M-SH]⁺) |

| Values are calculated based on the chemical formula. |

UV-Vis Spectroscopy for Electronic Transitions

Generally, the thione tautomer, 1,3,5-Trimethyl-1H-pyrazole-4(5H)-thione, is expected to exhibit an absorption band in the range of 300–400 nm. researchgate.net This absorption is attributed to the n-π* electronic transition of the carbon-sulfur double bond (C=S), a chromophore characteristic of thione groups. researchgate.net

In contrast, the thiol tautomer, this compound, would likely display its main absorption peak below 300 nm. researchgate.net This absorption corresponds to a π-π* transition within the pyrazole ring system, which possesses aromatic character. researchgate.net The presence and relative intensities of these bands in a UV-Vis spectrum can provide evidence for the predominant tautomeric form in a given solvent. The solvent polarity itself can influence the tautomeric equilibrium and thus alter the observed spectrum. researchgate.netjocpr.com

Crystallographic Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction study for this compound or its thione tautomer is not available in the reviewed literature. However, crystallographic analyses of closely related pyrazole and pyrazoline derivatives provide a solid foundation for predicting its solid-state structure. mdpi.comnih.govmdpi.comcore.ac.uk

X-ray diffraction studies on various pyrazole derivatives consistently show a five-membered ring structure. nih.govmdpi.comnih.gov For instance, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, the pyrazole ring serves as a central scaffold with attached functional groups. nih.gov The planarity of the pyrazole ring can be influenced by its substituents. In the solid state, the thione tautomer is often favored in similar heterocyclic systems due to its ability to form stable intermolecular hydrogen bonds. nih.gov A hypothetical crystal structure of 1,3,5-Trimethyl-1H-pyrazole-4(5H)-thione would likely feature a nearly planar pyrazole ring with the exocyclic sulfur atom. Bond lengths and angles would be comparable to those observed in other pyrazole-thione structures.

Analysis of Intermolecular Interactions and Packing Modes

In the solid state, the thione tautomer, 1,3,5-Trimethyl-1H-pyrazole-4(5H)-thione, would be expected to form significant intermolecular hydrogen bonds. Specifically, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as an acceptor, leading to N-H···S hydrogen bonds. mdpi.comnih.gov These interactions are a dominant feature in the crystal packing of similar thioamide and triazole-thione compounds, often resulting in the formation of dimers or extended chains. mdpi.comnih.govresearchgate.net

Additionally, π-π stacking interactions between the pyrazole rings of adjacent molecules can contribute to the stability of the crystal lattice. mdpi.com The methyl groups on the pyrazole ring would also participate in weaker C-H···π and van der Waals interactions, further influencing the packing arrangement. The combination of these forces dictates the final three-dimensional structure. mdpi.com

Tautomerism and Isomerism of the Thiol Group

Thiol-Thione Tautomerism (e.g., this compound vs. 1,3,5-Trimethyl-1H-pyrazole-4(5H)-thione)

A key chemical feature of 4-mercaptopyrazoles is the existence of a prototropic tautomeric equilibrium between the thiol and thione forms. nih.govnih.gov For the title compound, this equilibrium is established between this compound and 1,3,5-Trimethyl-1H-pyrazole-4(5H)-thione.

The thiol form possesses an S-H group and a fully aromatic pyrazole ring. The thione form contains a C=S double bond and an N-H bond within the pyrazole ring, which is no longer aromatic. Theoretical studies on analogous 1,2,4-triazole-3-thiones have shown that in the gas phase, the thione tautomer is generally the more stable form. nih.gov The stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. jocpr.com

Experimental Evidence for Tautomeric Equilibria in Solution (e.g., Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. mdpi.com Although a specific dynamic NMR study on this compound is not detailed in the provided literature, the principles can be applied from studies on similar pyrazolone (B3327878) and pyrazole systems. mdpi.com

In solution, if the rate of proton exchange between the thiol and thione tautomers is slow on the NMR timescale (typically at low temperatures), separate sets of signals for each tautomer can be observed. mdpi.com For instance, the ¹H NMR spectrum would be expected to show distinct signals for the S-H proton in the thiol form and the N-H proton in the thione form. Similarly, the ¹³C NMR spectrum would display a characteristic signal for the C=S carbon in the thione form at a downfield chemical shift. nih.gov

As the temperature increases, the rate of tautomeric interconversion accelerates. This can lead to the broadening of the distinct signals, and if the exchange becomes sufficiently rapid, the separate signals will coalesce into a single, time-averaged set of peaks. This dynamic behavior is a hallmark of systems undergoing chemical exchange and allows for the determination of the kinetic and thermodynamic parameters of the tautomerization process. The integration of the distinct signals at low temperature can provide the equilibrium constant for the tautomeric mixture in a given solvent. mdpi.com

Influence of Solvent on Tautomeric Preferences

For pyrazole derivatives, changes in solvent can alter the stability of the different tautomers. In nonpolar solvents, intramolecular hydrogen bonding and inherent stability are the dominant factors. Conversely, in polar protic solvents, intermolecular hydrogen bonds with the solvent can stabilize one tautomer over another. For instance, solvents capable of forming hydrogen bonds can stabilize tautomers with greater charge separation or those that can act as better hydrogen bond donors or acceptors. nih.govnih.gov Computational studies on related heterocyclic systems have shown that increasing solvent polarity can lead to a shift in the tautomeric equilibrium. nih.gov

Table 1: Anticipated Solvent Effects on the Tautomeric Equilibrium of this compound (Theoretical)

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Hexane | 1.9 | Thiol form | Favored by intramolecular interactions in a non-polar environment. |

| Chloroform | 4.8 | Thiol form | Moderate polarity, likely insufficient to significantly shift equilibrium from the inherently more stable form. |

| Acetone | 21 | Shift towards thione form | Increased stabilization of the more polar thione tautomer. |

| Methanol (B129727) | 33 | Significant population of thione form | Polar protic solvent can form strong hydrogen bonds with the thione group. |

| Water | 80 | Predominantly thione form | High polarity and hydrogen bonding capacity strongly favor the more polar tautomer. |

This table is based on theoretical principles and data from analogous compounds, not direct experimental results for this compound.

Prototropic Annular Tautomerism within the Pyrazole Ring

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com In the case of this compound, the presence of the N1-methyl group precludes this specific type of tautomerism as there is no proton on the ring nitrogens to migrate.

However, the broader concept of prototropy is still highly relevant due to the thiol group. The compound can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an NH group in the ring). This thione-thiol tautomerism is a critical aspect of its structure. The relative stability of these two forms will be governed by factors such as the aromaticity of the pyrazole ring in each form, intramolecular hydrogen bonding, and the electronic effects of the methyl substituents. Theoretical studies on similar heterocyclic systems indicate that the electronic nature of substituents on the pyrazole ring plays a crucial role in determining the preferred tautomeric form. nih.gov

Conformational Analysis of the Thiol Group

The thiol group (-SH) attached to the pyrazole ring also exhibits conformational flexibility. The orientation of the S-H bond relative to the plane of the pyrazole ring is a key conformational parameter. This rotation around the C4-S bond will be influenced by steric interactions with the adjacent methyl groups at positions 3 and 5, as well as potential weak intramolecular interactions.

While specific experimental data for this compound is absent, general principles of conformational analysis of aryl thiols suggest that the rotational barrier around the C-S bond is relatively low. The preferred conformation would likely seek to minimize steric hindrance between the S-H proton and the ortho-like methyl groups. Computational modeling would be required to determine the precise rotational energy profile and the most stable conformers. The difference in structure and conformational properties of heterocycles compared to their carbocyclic analogues is often determined by differing bond distances, bond angles, and the presence of lone pairs on the heteroatoms. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of 1,3,5-trimethyl-1H-pyrazole-4-thiol at the molecular level. These methods allow for the detailed exploration of the compound's potential energy surface, providing a theoretical framework to understand its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. eurjchem.comresearchgate.net DFT calculations, particularly with functionals like B3LYP and CAM-B3LYP and basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and electronic properties of pyrazole systems. daneshyari.comresearchgate.net For instance, studies on 4-substituted pyrazoles have shown that DFT can accurately predict bond lengths and the effects of different substituents on the pyrazole ring's structure. daneshyari.com The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined, offering insights into the molecule's reactivity. eurjchem.comresearchgate.net While specific DFT studies on this compound are not prevalent in the literature, the methodologies applied to analogous pyrazoles provide a robust framework for such investigations. eurasianjournals.com

For more precise energy calculations and a deeper understanding of electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) are utilized. researchgate.net These methods, while more computationally demanding than DFT, offer a higher level of accuracy. For example, MP2 calculations with the 6-311++G** basis set have been used to investigate the stability of pyrazole tautomers. researchgate.net In studies of proton transfer in 4-substituted pyrazoles, MP2 methods have been used alongside DFT to calculate activation energies, providing a valuable comparison of theoretical approaches. daneshyari.comresearchgate.net The application of these high-level methods is crucial for obtaining benchmark data on the tautomeric stability and energy barriers in pyrazole systems.

Studies on Tautomeric Stability and Energy Barriers

The potential for tautomerism is a key feature of pyrazole thiols. Computational studies are essential for determining the relative stabilities of different tautomeric forms and the energy barriers associated with their interconversion.

In the gas phase, the intrinsic stability of different tautomers can be evaluated without the influence of a solvent. For related compounds like 1H-pyrazole-5-thiol, theoretical studies have shown that in the gas phase, the products of prototropic annular tautomerism are the most stable. nih.gov For 4-substituted pyrazoles, the activation energy for the intramolecular proton transfer in the gas phase is calculated to be in the range of 47.8–55.5 kcal/mol, with electron-donating groups generally leading to lower activation energies. daneshyari.comresearchgate.net These findings suggest that for this compound, a significant energy barrier exists for uncatalyzed intramolecular proton transfer in the gas phase.

| Substituent at C4 | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|

| -NH2 | 47.9 | B3LYP/6-311++G(d,p) |

| -OH | 49.5 | B3LYP/6-311++G(d,p) |

| -CH3 | 50.2 | B3LYP/6-311++G(d,p) |

| -H | 50.4 | B3LYP/6-311++G(d,p) |

| -F | 51.3 | B3LYP/6-311++G(d,p) |

| -Cl | 51.8 | B3LYP/6-311++G(d,p) |

| -CN | 53.6 | B3LYP/6-311++G(d,p) |

| -NO2 | 54.4 | B3LYP/6-311++G(d,p) |

Data sourced from studies on 4-substituted pyrazoles, providing a comparative basis for this compound. daneshyari.com

The presence of a solvent can significantly influence tautomeric equilibria. Theoretical studies on 1H-pyrazole-5-thiol have highlighted the important contribution of solvent molecules to the intermolecular proton transfer and tautomerism. nih.gov The Polarizable Continuum Model (PCM) is a common method to simulate solvent effects. It is expected that polar solvents would stabilize more polar tautomers of this compound, thereby shifting the equilibrium. For other pyrazole systems, it has been shown that water molecules can lower the energetic barriers between tautomers by forming hydrogen bonds. nih.gov

Proton transfer in pyrazole derivatives can occur through both intramolecular and intermolecular pathways. Theoretical calculations have been instrumental in elucidating these mechanisms.

Intramolecular Proton Transfer: As noted, the direct intramolecular 1,2-proton transfer in pyrazoles has a high activation energy in the gas phase. daneshyari.comnih.gov

Intermolecular Proton Transfer: The formation of dimers or larger aggregates can facilitate proton transfer. For 4-substituted pyrazoles, the formation of dimers is energetically favored. daneshyari.com The double proton transfer within these dimers has a significantly lower activation energy, in the range of 11.4–15.0 kcal/mol, depending on the computational method and substituent. daneshyari.comresearchgate.net Studies on pyrazole itself have explored various transition states for intermolecular proton transfer within cyclic dimers, trimers, and tetramers. rsc.org It is also established that solvent molecules, such as water, can act as a bridge to assist in proton transfer, effectively lowering the activation barrier. nih.gov For this compound, it is likely that intermolecular proton transfer, either through self-association or with solvent molecules, is the more favorable pathway.

| Substituent at C4 | Corrected Activation Energy (kcal/mol) - DFT | Corrected Activation Energy (kcal/mol) - MP2 |

|---|---|---|

| -NH2 | 13.0 | 11.4 |

| -OH | 13.5 | 11.8 |

| -CH3 | 13.8 | 12.0 |

| -H | 13.9 | 12.1 |

| -F | 14.3 | 12.3 |

| -Cl | 14.3 | 12.3 |

| -CN | 14.8 | 12.5 |

| -NO2 | 15.0 | 12.6 |

Data sourced from studies on 4-substituted pyrazoles, providing a comparative basis for this compound. daneshyari.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry, enabling the verification of molecular structures and the interpretation of experimental spectra. rsc.org Methods based on Density Functional Theory (DFT), particularly those using the Gauge-Including Atomic Orbital (GIAO) approach, have become standard for calculating NMR parameters with considerable accuracy. nih.govresearchgate.net For pyrazole derivatives, these calculations can predict the ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment of each nucleus. rsc.org

The accuracy of these predictions can be remarkable, with modern approaches achieving mean absolute errors (MAE) of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C when compared to experimental data. nih.govnrel.gov Such precision is achieved by considering factors like molecular conformation and solvation effects, often modeled using continuum models like the Solvation Model based on Density (SMD). nih.gov Recent advancements have integrated machine learning and 3D graph neural networks with DFT calculations to further enhance prediction speed and accuracy, making real-time analysis of complex molecules feasible. rsc.orgnrel.gov

Theoretical studies on related pyrazole structures, such as 3-methyl-5-pyrazolone, demonstrate an excellent agreement between experimental and calculated NMR spectra when using appropriate levels of theory, for instance, B3LYP/6-311+G(2p,d). researchgate.net This validates the power of computational methods to elucidate the structures of these heterocyclic systems.

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for a Substituted Pyrazole Model (Note: Data is representative of methodologies applied to pyrazole systems, as specific experimental data for this compound is not publicly available. The data illustrates the predictive power of the computational approach.)

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| NH | 11.53 | 9.88 |

| C3-H | 7.65 | 7.64 |

| C5-H | 7.65 | 7.64 |

Source: Illustrative data based on findings for 4-substituted pyrazoles.

Analysis of Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The electronic behavior and chemical reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive. derpharmachemica.com

Computational studies on pyrazole derivatives, often using DFT methods like B3LYP with basis sets such as 6-311++G**, are employed to calculate these orbital energies. derpharmachemica.comnih.gov From the HOMO and LUMO energies, several key reactivity descriptors can be derived:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Global Hardness (η): Represents the resistance to change in the electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These parameters provide a quantitative framework for understanding the molecule's reactivity profile. For instance, in studies of substituted pyrazoles, the distribution of the HOMO and LUMO across the molecular structure reveals the most likely sites for electrophilic and nucleophilic attack. derpharmachemica.comresearchgate.net

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Model Pyrazole Derivative (Note: This data is based on computational methodologies applied to pyrazole systems to illustrate the type of information generated.)

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.45 |

Source: Representative data from DFT analysis of pyrazole derivatives. derpharmachemica.comnih.gov

Investigation of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are fundamental to the supramolecular chemistry of pyrazoles. nih.govmdpi.com The pyrazole ring contains both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized N atom), allowing for self-assembly into various ordered structures. mdpi.com X-ray crystallography and computational studies have shown that NH-pyrazoles can form cyclic structures like dimers, trimers, and tetramers, as well as linear polymeric chains (catemers), through intermolecular N-H···N hydrogen bonds. mdpi.comnih.gov

The strength and geometry of these hydrogen bonds can be investigated using DFT calculations. These studies provide insights into bond lengths, angles, and interaction energies. researchgate.net For many pyrazole derivatives, the N···N distance in these hydrogen bonds is typically around 2.97 Å. nih.gov However, in symmetrically substituted pyrazoles, this distance can be significantly shorter (as low as 2.82 Å), indicating a stronger interaction. nih.gov

In the case of this compound, the presence of the thiol (-SH) group introduces additional possibilities for non-covalent interactions. The thiol group can act as a hydrogen bond donor, potentially forming S-H···N or S-H···S bonds, which would compete with or supplement the primary N-H···N interactions typically observed in other pyrazoles. Furthermore, π-π stacking interactions between the aromatic pyrazole rings contribute to the stability of the crystal lattice. nih.gov Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these varied intermolecular contacts. acs.org

Table 3: Typical Hydrogen Bond Geometries in Self-Assembled Pyrazole Structures (Note: This table presents generalized data from studies on NH-pyrazole systems.)

| Interaction Type | Bond | Typical Distance (Å) | Typical Angle (°) |

| Neutral H-Bond | N-H···N | 2.82 - 2.97 | ~170 |

| Charge-Assisted H-Bond | N⁺-H···N | ~2.71 | ~169 |

Source: Data derived from crystallographic surveys of pyrazole derivatives. nih.gov

Reactivity and Derivatization of 1,3,5 Trimethyl 1h Pyrazole 4 Thiol

Reactions Involving the Thiol (-SH) Group

The thiol group is a versatile functional group that readily participates in a variety of reactions, making it a key site for the derivatization of 1,3,5-trimethyl-1H-pyrazole-4-thiol.

The thiol group is susceptible to oxidation, which can lead to the formation of several sulfur-containing functional groups depending on the oxidizing agent and reaction conditions. Common oxidation products include disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general reactivity of thiols is well-documented.

For example, mild oxidizing agents like iodine or hydrogen peroxide often lead to the formation of the corresponding disulfide. Stronger oxidizing agents such as potassium permanganate (B83412) or nitric acid can oxidize the thiol further to sulfonic acid.

The thiol group is nucleophilic and readily undergoes S-alkylation and S-acylation to form thioethers and thioesters, respectively. These reactions are fundamental in the derivatization of pyrazole (B372694) thiols. jocpr.com

Alkylation: The reaction of this compound with alkyl halides in the presence of a base leads to the formation of the corresponding thioether. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide.

Acylation: Similarly, acylation with acyl chlorides or acid anhydrides in the presence of a base yields thioesters. Acyl pyrazoles themselves can act as acylating agents for thiols. nih.gov The C-acylation of pyrazolones at the C4 position is a well-known reaction, highlighting the reactivity of this position for introducing carbonyl functionalities. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions of Pyrazole Thiols

| Reactant 1 | Reactant 2 | Product Type |

| Pyrazole-thiol | Alkyl Halide | Thioether |

| Pyrazole-thiol | Acyl Chloride | Thioester |

Addition Reactions

The thiol group can participate in addition reactions, most notably to carbon-carbon double and triple bonds. This reaction, often referred to as hydrothiolation, typically proceeds via a radical or a nucleophilic mechanism (Michael addition).

In the context of this compound, the thiol group can add across activated alkenes or alkynes. For instance, the reaction with α,β-unsaturated carbonyl compounds would proceed via a Michael addition, where the thiolate anion acts as the nucleophile.

The addition of thiols to unsaturated systems is a powerful method for forming carbon-sulfur bonds and is widely used in organic synthesis. ekb.eg

Functionalization at Methyl Substituents (C1, C3, C5)

The methyl groups at positions C1, C3, and C5 are generally stable but can undergo functionalization under specific, often forcing, conditions. Their reactivity is influenced by their position on the heterocyclic ring.

While radical mechanisms are involved in certain pyrazole syntheses and functionalizations, such as the formation of N-pyrazolyl radicals or specific cyclization reactions, dedicated studies on radical reactions occurring specifically at the methyl substituents of 1,3,5-trimethyl-1H-pyrazole are not extensively documented in the literature. orientjchem.orgacs.org One report on the halogenation of 3-aryl-1H-pyrazol-5-amines noted that the reaction did not proceed via a free-radical pathway, suggesting that other mechanisms are often favored for pyrazole functionalization. beilstein-archives.org

The methyl groups attached to the pyrazole ring possess benzylic-type C-H bonds, making them susceptible to oxidation by strong oxidizing agents. libretexts.org This reactivity is analogous to the side-chain oxidation of alkylbenzenes. almerja.comyoutube.com

Oxidation: Treatment with powerful oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under heating is expected to oxidize the methyl groups at C3 and C5 to carboxylic acids. libretexts.orgresearchgate.net The N-methyl group at the C1 position is generally more resistant to this type of oxidation. The reaction requires the presence of at least one hydrogen atom on the carbon attached to the ring. libretexts.org Enzymatic oxidation of similar alkyl-substituted aromatic compounds has also been studied, suggesting potential for biocatalytic transformations. researchgate.net

Halogenation: Electrophilic halogenation of pyrazoles typically occurs with high regioselectivity at the C4 position of the ring. researchgate.netresearchgate.netnih.gov In this compound, this position is already substituted. Halogenation of the methyl side chains generally requires more severe conditions, such as higher temperatures or UV irradiation, which facilitate free-radical mechanisms. researchgate.net These conditions may compete with reactions at the thiol group or degradation of the pyrazole ring itself.

Formation of Condensed Heterocyclic Systems

This compound and its analogs, particularly those with a reactive group like an amine, are valuable precursors for synthesizing fused heterocyclic systems. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines, which are recognized for their significant biological activities. rsc.org

The synthesis of these fused systems typically involves the cyclocondensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound, enaminone, or enaminonitrile. nih.govacs.org This reaction builds a pyrimidine (B1678525) ring onto the pyrazole core. Various synthetic strategies, including multi-component reactions and transition-metal-free procedures, have been developed to access a wide array of substituted pyrazolo[1,5-a]pyrimidines. rsc.orgacs.org

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis This table is interactive and can be sorted by clicking on the headers.

| 3-Aminopyrazole Precursor | 1,3-Biselectrophilic Reagent | Resulting System | Reference |

|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 3-Aminopyrazoles | Saturated Ketones (in situ oxidation) | Functionalized pyrazolo[1,5-a]pyrimidines | acs.org |

| 3(5)-Aminopyrazoles | β-Enaminones | 7-Substituted pyrazolo[1,5-a]pyrimidines | nih.gov |

| 3-Aminopyrazoles | Enynones | Multisubstituted pyrazolo[1,5-a]pyrimidines | acs.org |

| 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | α-Acetyl-γ-butyrolactone | Dihydrofuro-pyrido-pyrazolo-pyrimidine | ias.ac.in |

The construction of condensed heterocycles like pyrazolo[1,5-a]pyrimidines fundamentally relies on the reactivity of the pyrazole nitrogens. nih.gov Although the title compound is N-methylated, its synthetic precursors, typically 3(5)-aminopyrazoles, exist as N-H tautomers. nih.gov

In the key cyclocondensation step, both the exocyclic amino group and the endocyclic, pyrrole-like N-H group participate. The N1 atom is deprotonated (or acts as a nucleophile), and along with the C3-amino group, attacks the two electrophilic centers of a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov This dual nucleophilicity of the aminopyrazole system drives the annulation of the pyrimidine ring onto the pyrazole scaffold. The acidic nature of the pyrrole-like NH group facilitates its participation in the cyclization process. nih.govnih.gov This pathway underscores the essential role of the pyrazole N-H group in the synthesis of these important fused bicyclic systems.

Coordination Chemistry

1,3,5-Trimethyl-1H-Pyrazole-4-Thiol as a Ligand

This compound is a multifunctional ligand, possessing two distinct and potent donor sites: the nitrogen atoms of the pyrazole (B372694) ring and the sulfur atom of the thiol group. This dual functionality allows it to act as a monodentate, bidentate, or bridging ligand, leading to the formation of a variety of coordination compounds. researchgate.netresearchgate.net

S-Donor Capabilities of the Thiol Group

The thiol (-SH) group at the 4-position introduces a soft donor site, which has a strong affinity for soft or borderline metal ions, such as Cu(II), Cd(II), and Ni(II). nih.govnih.gov The ligand typically exists in a tautomeric equilibrium between the thiol form (containing an S-H bond) and the thione form (containing a C=S bond). Upon coordination with a metal ion, the proton of the thiol group is often lost, leading to the formation of a negatively charged thiolate (S⁻) ligand. This deprotonation facilitates strong coordination to the metal center. nih.govresearchgate.net The involvement of the sulfur atom in coordination is a common feature in related heterocyclic thiols, where it acts as a key anchoring point for metal complex formation. nih.govnih.govresearchgate.net

Chelation Modes (N,S-Bidentate, Poly-dentate)

The most significant aspect of this compound as a ligand is its potential to act as a bidentate chelating agent. By utilizing both the pyrazole's N2 nitrogen and the adjacent thiolate sulfur, the ligand can form a stable five-membered chelate ring with a metal ion. This N,S-bidentate coordination mode is well-established for other heterocyclic ligands containing both nitrogen and sulfur donors in appropriate positions. nih.govresearchgate.net This chelation significantly enhances the stability of the resulting metal complexes compared to monodentate coordination, an effect known as the chelate effect.

Beyond simple chelation, the pyrazole ring can also act as a bridging ligand, where the two nitrogen atoms of the deprotonated pyrazolate anion bridge two different metal centers. uninsubria.it This allows for the formation of polynuclear or polymeric structures. Therefore, this compound can potentially lead to dinuclear, polynuclear, or coordination polymer structures through a combination of N,S-chelation and N,N-bridging functionalities.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Reactions with Transition Metal Ions (e.g., Cu(II) complexes)

Transition metal complexes, particularly those of copper(II), are readily synthesized by reacting this compound with a copper(II) salt, such as copper(II) chloride (CuCl₂) or copper(II) nitrate (B79036) (Cu(NO₃)₂), in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The reaction is often carried out by refluxing the mixture for a period, followed by cooling to allow for the precipitation of the crystalline complex. nih.gov The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure, leading to complexes with different numbers of ligands per metal center. nih.gov For example, studies with analogous pyrazole ligands have shown the formation of both 2:1 and 4:1 ligand-to-metal complexes with Cu(II). nih.gov

The table below summarizes typical coordination geometries observed for Cu(II) complexes with related pyrazole and thiol-containing ligands.

| Ligand | Metal Ion | M:L Ratio | Coordination Geometry | Reference |

| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | 1:2 (with CuCl₂) | Square-pyramidal (dimeric) | nih.gov |

| 3,4,5-trimethyl-1H-pyrazole | Cu(II) | 1:4 (with Cu(NO₃)₂) | Square-pyramidal (monomeric) | nih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | 1:2 | Square planar | nih.govnih.gov |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II) | 1:2 | Tetrahedral | nih.govnih.gov |

Advanced Synthetic Applications and Derivatives

Role as a Versatile Building Block in Organic Synthesis

1,3,5-Trimethyl-1H-pyrazole-4-thiol serves as a highly adaptable building block in organic synthesis, primarily owing to the nucleophilic character of its thiol group and the inherent stability of the pyrazole (B372694) ring. sigmaaldrich.com The thiol moiety readily participates in various chemical transformations, allowing for the introduction of the pyrazole scaffold into larger molecular frameworks.

The versatility of pyrazole derivatives in synthesis is well-documented. organic-chemistry.org For instance, the pyrazole core can be constructed through various methods, including the condensation of β-diketones with hydrazines. organic-chemistry.org In the case of this compound, the pre-existing trimethylated pyrazole structure provides a stable and predictable platform for further functionalization. The thiol group can undergo S-alkylation, S-acylation, and oxidation reactions, leading to the formation of thioethers, thioesters, and sulfonic acids, respectively. These transformations are fundamental in creating diverse libraries of compounds for various screening purposes.

The trimethyl substitution on the pyrazole ring influences its electronic properties and steric hindrance, which can be strategically utilized in directing the outcome of synthetic reactions. This controlled reactivity is crucial for its role as a reliable building block in multi-step syntheses.

Integration into Complex Molecular Architectures

The unique structural and electronic properties of the this compound scaffold facilitate its incorporation into a variety of complex molecular architectures. The pyrazole ring itself is a key component in numerous biologically active compounds. nih.govorientjchem.org The ability to functionalize the thiol group allows for the covalent linkage of this pyrazole unit to other heterocyclic systems or complex organic molecules.

For example, pyrazole-containing hybrids have been synthesized by combining the pyrazole moiety with other important heterocycles like triazoles and benzimidazoles. nih.govnih.gov These hybrid molecules often exhibit enhanced biological activities due to the synergistic effects of the individual components. The synthesis of such complex structures frequently involves multi-component reactions where the pyrazole derivative acts as a key reactant. nih.gov

The design of novel compounds often involves the strategic connection of different molecular fragments. For instance, malonamide (B141969) derivatives containing a 1,3,5-trimethylpyrazole (B15565) moiety have been synthesized, demonstrating the integration of this pyrazole unit into more elaborate structures with potential applications in agrochemicals. nih.gov The synthesis of these compounds involved the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with a malonamide precursor, highlighting the utility of functionalized trimethylpyrazoles in constructing complex molecules. nih.gov

Exploration in Materials Science

While the primary focus of pyrazole derivatives has been in pharmaceuticals, their unique coordination properties and structural features also make them intriguing candidates for materials science applications. Pyrazoles are known to act as effective ligands, forming stable complexes with a variety of metal ions. mdpi.comnih.gov This coordinating ability is central to their potential use in the development of functional materials.

The thiol group in this compound provides an additional coordination site, enabling the formation of polynuclear metal complexes or coordination polymers. These materials can exhibit interesting magnetic, optical, or catalytic properties. The trimethylated pyrazole core can also influence the packing of molecules in the solid state, which is a critical factor in the design of crystalline materials with specific functionalities.

Although direct research on this compound as a monomer for polymers is not extensively documented in the provided results, the general principles of pyrazole chemistry suggest its potential in this area. The functional thiol group could be utilized for polymerization reactions, such as thiol-ene "click" chemistry, to create novel polymers with pyrazole units pendant to the polymer backbone. mdpi.com These polymers could possess unique thermal, mechanical, or photophysical properties derived from the incorporated pyrazole moieties.

Mechanistic Studies of Biological Interactions for Derivative Design

Understanding the molecular mechanisms by which pyrazole derivatives exert their biological effects is crucial for the rational design of new and more effective compounds. While clinical data is outside the scope of this article, the molecular interactions of pyrazole-based molecules provide valuable insights for medicinal chemists.

Molecular modeling studies have shown that pyrazole analogs can interact with the active sites of enzymes through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov For example, some pyrazole derivatives have been shown to bind to the active site of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

The design of new derivatives of this compound can be guided by these mechanistic insights. By modifying the substituents on the pyrazole ring or by elaborating the thiol group into different functional moieties, it is possible to tune the binding affinity and selectivity of the resulting molecules for specific biological targets. For instance, the synthesis of pyrazole derivatives containing benzimidazole (B57391) skeletons has led to compounds with potent anti-proliferative activity. nih.gov Mechanistic studies on these compounds revealed that they induce apoptosis and arrest the cell cycle in cancer cells, providing a clear rationale for their observed biological effects and guiding future design efforts. nih.gov

The utility of the pyrazole scaffold is further highlighted in the design of agricultural chemicals. For example, new 1,3,5-trimethylpyrazole-containing malonamide derivatives have been designed based on the structure of the known acaricide, pyflubumide. nih.gov This approach of modifying a known active scaffold is a common strategy in drug and pesticide discovery.

Q & A

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-1H-pyrazole-4-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-ketothioamides or thiolation of pre-formed pyrazole cores. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require post-synthesis purification to remove trace impurities .

- Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) accelerate thiol group incorporation. Catalyst-free routes are feasible but may reduce regioselectivity .

- Temperature control : Reactions conducted at 80–100°C favor cyclization, while higher temperatures (>120°C) risk decomposition.

Table 1: Comparison of reported yields under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| DMF | ZnCl₂ | 90 | 78 | 95 | |

| Ethanol | None | 80 | 65 | 88 |

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- IR : Strong absorption at 2550–2600 cm⁻¹ (S-H stretch) confirms thiol functionality. Absence of peaks >3000 cm⁻¹ rules out hydroxyl impurities .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 171 (C₇H₁₀N₂S) validates the molecular formula.

Note: For ambiguous cases, X-ray crystallography (using SHELXL ) resolves tautomeric forms or positional isomerism.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for pyrazole-thiol derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) often arise from:

- Receptor model assumptions : Single-receptor vs. multi-receptor docking (e.g., Saito et al.’s multi-receptor approach reduces false positives ).

- Solvent accessibility in simulations : Explicit solvent models (e.g., TIP3P water) improve binding affinity predictions compared to vacuum models.

Strategy:

Perform molecular dynamics (MD) simulations to assess ligand-receptor stability.

Use hybrid QM/MM calculations to evaluate thiol group reactivity in active sites .

Validate with in vitro assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Q. What experimental designs mitigate sulfur oxidation during stability studies of this compound?

Methodological Answer: Thiol oxidation to disulfides or sulfonic acids is a major stability challenge. Mitigation strategies include:

- Atmosphere control : Conduct reactions/storage under inert gas (N₂/Ar).

- Antioxidant additives : Use 0.1–1% (w/v) ascorbic acid or EDTA in aqueous formulations .

- Analytical monitoring : Track oxidation via LC-MS (disulfides show [M-2H]⁺ peaks) or Raman spectroscopy (S-S stretch at 500–550 cm⁻¹).

Table 2: Stability under accelerated conditions (40°C/75% RH):

| Condition | % Degradation (7 days) | Major Product |

|---|---|---|

| Ambient air | 42 | Disulfide dimer |

| N₂ atmosphere | 8 | None detected |

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

Methodological Answer: The compound may exist as thione (C=S) or thiol (S-H) tautomers. SHELXL refinement is critical for:

- Hydrogen atom placement : Directly locate S-H protons in electron density maps.

- Thermal parameters : Higher displacement parameters for thiol protons indicate dynamic disorder.

- Comparative analysis : Overlay experimental and DFT-calculated tautomer structures to validate stability (ΔG < 2 kcal/mol favors thiol form).

Case study: A 2023 study used synchrotron radiation to confirm the thiol tautomer dominates in the solid state (occupancy >95%) .

Q. What mechanistic insights explain the divergent reactivity of this compound in nucleophilic vs. radical reactions?

Methodological Answer:

- Nucleophilic reactions : Thiolate anion (S⁻) forms in basic media, attacking electrophiles (e.g., alkyl halides) to form thioethers. Kinetic studies show pseudo-first-order dependence on thiol concentration .

- Radical reactions : Under UV light or AIBN initiation, the S-H bond undergoes homolytic cleavage to generate thiyl radicals (S•), which participate in chain reactions (e.g., polymer crosslinking). EPR spectroscopy confirms radical intermediates .

Key factor: Steric hindrance from methyl groups limits reactivity at the C4 position, directing attack to the sulfur center.

Q. How can researchers reconcile discrepancies in reported pKa values for this compound?

Methodological Answer: pKa values range from 8.2–9.5 due to:

- Measurement techniques : Potentiometric titration (aqueous) vs. spectrophotometric (non-aqueous) methods.

- Solvent effects : DMSO stabilizes the thiolate anion, lowering apparent pKa by 1–2 units .

Recommendation: Use a unified protocol (e.g., UV-Vis titration in buffered H₂O/EtOH) and validate with DFT calculations (SMD solvation model) .

Q. What strategies improve the catalytic activity of this compound in metal coordination complexes?

Methodological Answer: The thiol group acts as a soft Lewis base, coordinating to transition metals (e.g., Pd, Cu). Optimization involves:

- Pre-organizing ligands : Introduce steric bulk (e.g., tert-butyl groups) to enforce specific geometries.

- Redox tuning : Modify electron density via substituents (e.g., electron-withdrawing groups stabilize Pd⁰ intermediates in cross-coupling reactions) .

Example: A Cu(I) complex of this ligand showed 3× higher turnover in azide-alkyne cycloaddition compared to uncoordinated thiol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.